molecular formula C21H24N2O4S B6455563 2-(3,5-dimethylphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 2548974-96-3

2-(3,5-dimethylphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6455563
CAS No.: 2548974-96-3
M. Wt: 400.5 g/mol
InChI Key: MOXSPEWRNITMFC-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiadiazine class, characterized by a fused heterocyclic core containing sulfur and nitrogen atoms. The structure features a 3,5-dimethylphenyl substituent at position 2 and an oxan-4-ylmethyl (tetrahydropyranylmethyl) group at position 4 (Figure 1).

Properties

IUPAC Name

2-(3,5-dimethylphenyl)-4-(oxan-4-ylmethyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-15-11-16(2)13-18(12-15)23-21(24)22(14-17-7-9-27-10-8-17)19-5-3-4-6-20(19)28(23,25)26/h3-6,11-13,17H,7-10,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXSPEWRNITMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,5-dimethylphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine class, which has garnered interest for its potential biological activities. This article explores its biological activity based on existing research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2O3SC_{19}H_{22}N_2O_3S with a molecular weight of approximately 366.45 g/mol. The structure features a benzothiadiazine core that is substituted with a dimethylphenyl group and an oxan-4-yl methyl group.

Biological Activity Overview

Research indicates that compounds in the benzothiadiazine class often exhibit a range of biological activities including:

  • Antioxidant Activity : Some derivatives have shown significant antioxidant properties which can be beneficial in preventing oxidative stress-related diseases.
  • Neuroprotective Effects : Certain benzothiadiazines have been studied for their ability to modulate neurotransmitter systems, particularly as positive allosteric modulators of AMPA receptors. For instance, related compounds have been shown to enhance synaptic transmission and exhibit neuroprotective effects in cellular models of neurodegeneration .
  • Anticancer Potential : Preliminary studies suggest that some benzothiadiazine derivatives may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

The biological effects of this compound may be attributed to its interaction with various molecular targets:

  • AMPA Receptor Modulation : As noted in studies involving similar compounds, the modulation of AMPA receptors can lead to enhanced synaptic plasticity and neuroprotection. The binding affinity and efficacy can be influenced by substituents on the benzothiadiazine ring .
  • Antioxidant Mechanisms : The presence of functional groups capable of donating electrons may contribute to the compound's antioxidant capacity, potentially mitigating oxidative damage in cells.

Case Studies

Several studies have investigated the biological activity of related benzothiadiazine compounds:

  • Study 1 : A study evaluated the neuroprotective effects of a benzothiadiazine derivative in an in vitro model of oxidative stress. Results indicated that the compound significantly reduced cell death and oxidative markers compared to control groups .
  • Study 2 : Another investigation focused on the anticancer activity of a related compound. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways .

Data Tables

PropertyValue
Molecular FormulaC19H22N2O3S
Molecular Weight366.45 g/mol
Antioxidant ActivitySignificant
Neuroprotective ActivityPositive Allosteric Modulator
Anticancer ActivityInduces Apoptosis

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues in the Benzothiadiazine Class

Key analogs include derivatives with modifications at the N1 and C4 positions (Table 1).

Compound Substituents (Position) Biological Activity Key Findings Reference
Target Compound 3,5-Dimethylphenyl (C2), Oxan-4-ylmethyl (C4) Not reported (inferred PDE4 inhibition) Enhanced solubility from oxan-4-ylmethyl group
8, 13, 18 () 3,5-Di-tert-butyl-4-hydroxybenzyl (N1) PDE4 inhibition (IC₅₀: micromolar) Compound 13: Highest antioxidant activity
1,2,3-Thiadiazoles () Varied aryl/heteroaryl (C4/C5) Not reported Synthetic versatility for diverse substituents

Key Observations:

  • However, the absence of a hydroxyl group might diminish antioxidant activity .
  • Role of Oxan-4-ylmethyl: The tetrahydropyranylmethyl group likely enhances solubility and metabolic stability compared to morpholino or tert-butyl substituents, as seen in bis(morpholino-triazine) derivatives () .

Pharmacological Profile Comparison

  • PDE4 Inhibition: Analogs in with N1 substituents exhibit micromolar-range PDE4 inhibition, critical for anti-inflammatory effects. The target compound’s C4 oxan-4-ylmethyl group may modulate selectivity by occupying hydrophobic pockets in the PDE4 active site .
  • Antioxidant Potential: Compound 13 () demonstrated significant antioxidant activity due to its phenolic hydroxyl group. The target compound lacks this feature, suggesting a divergent mechanism of action .

Physicochemical Properties

  • Solubility: The oxan-4-ylmethyl group’s ether oxygen may improve aqueous solubility relative to tert-butyl or morpholino substituents, which are more lipophilic.

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